1,2-Pentanediamine, 3-methyl-
CAS No.:
Cat. No.: VC16269273
Molecular Formula: C6H16N2
Molecular Weight: 116.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16N2 |
|---|---|
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | 3-methylpentane-1,2-diamine |
| Standard InChI | InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | RZPLEXWIJYXQKX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(CN)N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1,2-Pentanediamine, 3-methyl- is defined by its IUPAC name, 3-methylpentane-1,2-diamine, which precisely locates functional groups and substituents. The compound’s backbone consists of five carbon atoms, with amine (-NH₂) groups at positions 1 and 2 and a methyl (-CH₃) group at position 3. This configuration introduces steric effects that influence its interactions in chemical reactions.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | 3-methylpentane-1,2-diamine |
| CAS Number | 54977-67-2 |
| InChI | InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3 |
| InChI Key | FJSUFIIJYXMJQO-UHFFFAOYSA-N |
| SMILES | CC(CCN)CCN |
The SMILES notation (CC(CCN)CCN) highlights the branching pattern, while the InChIKey serves as a unique identifier for chemical databases . The compound’s stereochemistry remains undefined in current records, suggesting potential for enantiomeric studies.
Chemical Properties and Reactivity
The compound’s two primary amine groups render it a strong nucleophile, capable of participating in condensation, alkylation, and coordination reactions.
Reactivity Profile
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Coordination Chemistry: The amine groups can act as ligands for metal ions, forming complexes with potential catalytic applications. For example, similar diamines coordinate with transition metals like copper or nickel to create coordination polymers .
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Polymerization: In polyamide synthesis, the proximity of amine groups (positions 1 and 2) may facilitate cyclization or branching, contrasting with linear diamines like hexamethylenediamine.
Comparative Analysis with Isomers
| Compound | Amine Positions | Methyl Position | Key Applications |
|---|---|---|---|
| 1,2-Pentanediamine, 3-methyl- | 1,2 | 3 | Potential epoxy curing |
| 1,5-Pentanediamine, 3-methyl- | 1,5 | 3 | Polyamide intermediates |
| 2-Methylpentamethylenediamine | 1,5 | 2 | Epoxy resins (Dytek A) |
The shorter spacing between amine groups in 1,2-Pentanediamine, 3-methyl- limits its utility in linear polymer formation but may enhance crosslinking efficiency in epoxy systems .
Research Gaps and Future Directions
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Synthetic Optimization: Developing efficient catalytic systems for selective hydrogenation of nitrile precursors.
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Application Studies: Testing crosslinking performance in epoxy resins compared to commercial diamines.
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Toxicological Profiling: Acute and chronic toxicity assessments to establish exposure limits.
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